

Synthesis of Arachidonoyl Serinol: A Detailed

Protocol for Researchers

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Compound of Interest		
Compound Name:	Arachidonoyl Serinol	
Cat. No.:	B15573588	Get Quote

Introduction

N-Arachidonoyl Serinol (ARA-S) is an endogenous lipoamino acid that has garnered significant interest in the scientific community for its potential biological activities, including its role as a vasodilator.[1] Structurally similar to the endocannabinoid anandamide, ARA-S displays unique pharmacological properties, with weak affinity for cannabinoid CB1 and CB2 receptors, suggesting it may act through alternative signaling pathways.[1][2] This document provides a comprehensive guide for the chemical synthesis of Arachidonoyl Serinol, intended for researchers, scientists, and professionals in drug development. The protocol is based on established N-acylation methodologies for similar compounds, given the limited availability of a detailed, step-by-step published procedure.

Chemical and Physical Data

A summary of the key quantitative and identifying information for **Arachidonoyl Serinol** is presented in the table below.



Parameter	Value	Reference
Chemical Name	N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11 Z,14Z-eicosatetraenamide	[3]
Molecular Formula	C23H39NO3	[3]
Molecular Weight	377.6 g/mol	[3]
CAS Number	183718-70-9	[3]
Purity	≥98% (Commercially available standard)	[3]
Typical Yield	60-80% (Estimated based on similar acylation reactions)	N/A
Appearance	A solution in ethanol (Commercially available form)	[3]
Solubility	DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml	[3]

Synthesis Workflow

The chemical synthesis of **Arachidonoyl Serinol** is typically achieved through the N-acylation of serinol with an activated form of arachidonic acid, such as arachidonoyl chloride. The workflow involves the main reaction followed by aqueous work-up and purification steps.



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Caption: Workflow for the chemical synthesis of **Arachidonoyl Serinol**.



Experimental Protocol: Chemical Synthesis

This protocol describes a representative method for the synthesis of **Arachidonoyl Serinol** via the reaction of serinol with arachidonoyl chloride.

Materials and Reagents:

- Serinol (2-amino-1,3-propanediol)
- · Arachidonoyl chloride
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA), distilled
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography (230-400 mesh)
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon gas line)
- Ice bath



- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve serinol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
 Cool the mixture to 0 °C using an ice bath with constant stirring.
- Addition of Acylating Agent: Dissolve arachidonoyl chloride (1.1 equivalents) in a small
 volume of anhydrous dichloromethane. Add this solution dropwise to the cooled serinol
 solution over 30-60 minutes using a dropping funnel. Note: Arachidonoyl chloride is sensitive
 to moisture and oxidation; handle under inert gas.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the serinol spot is consumed.
- Quenching and Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
- Aqueous Extraction:
 - Wash the organic layer sequentially with 1 M HCl to remove excess amine.
 - Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
 - Wash with brine to remove residual water-soluble components.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.



- Purification: Purify the crude product by silica gel column chromatography. A typical elution
 gradient might start with hexane/ethyl acetate and gradually increase polarity by adding
 methanol to the mobile phase. Collect fractions containing the desired product, as identified
 by TLC.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure
 to yield Arachidonoyl Serinol as a viscous oil. Store the final product in an appropriate
 solvent (e.g., ethanol) at -20°C or lower to prevent degradation.[1]

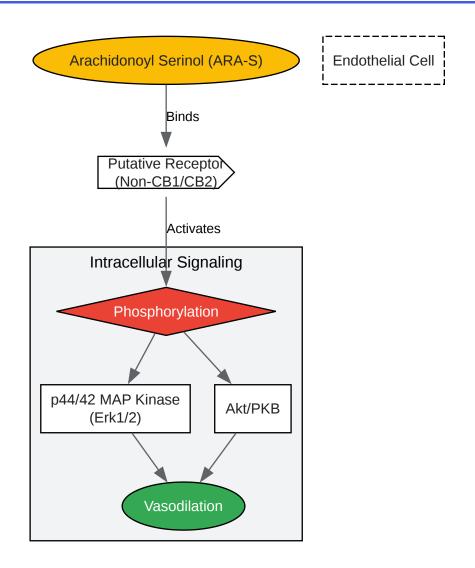
Alternative: Enzymatic Synthesis

An alternative in vitro biosynthetic route has been described using cytochrome c.[4] This method catalyzes the formation of N-arachidonoyl serine from arachidonoyl CoA and serine in the presence of hydrogen peroxide.[4] While this highlights a potential physiological production pathway, chemical synthesis is generally more practical for obtaining larger quantities for research purposes.

Signaling Pathway Involvement

Arachidonoyl Serinol is noted for its vasodilatory effects, which may be mediated through an endothelium-dependent pathway.[1] It has been shown to stimulate the phosphorylation of p44/42 MAP kinase and Akt in endothelial cells, suggesting a role in activating pro-survival and vasodilatory signaling cascades.[1]





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Caption: Putative signaling pathway of **Arachidonoyl Serinol** in endothelial cells.

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